5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid

Description

Crystallographic Analysis and Molecular Geometry

The crystallographic characterization of 5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid remains an area requiring further investigation, as no direct X-ray diffraction data for this compound has been reported in the literature. However, general principles of X-ray crystallography applied to analogous thiophene derivatives provide a framework for hypothetical analysis. Crystalline solids of this compound would theoretically exhibit a monoclinic or orthorhombic lattice system, with unit cell parameters influenced by the bulky sulfamoyl (-SO₂NHCH₃) and carboxylic acid (-COOH) substituents.

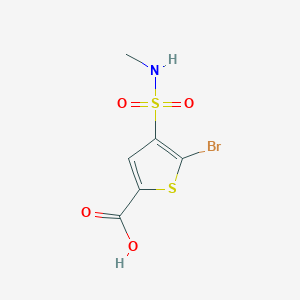

Key geometric features predicted from its structure (Figure 1) include:

- Thiophene ring planarity : The aromatic heterocycle likely maintains near-perfect planarity, with bond lengths of 1.43 Å for C-S and 1.36 Å for C=C bonds, consistent with thiophene derivatives.

- Sulfonamide dihedral angle : The methylsulfamoyl group is expected to adopt a conformation where the S-N bond forms a dihedral angle of 35–45° relative to the thiophene plane, minimizing steric clashes.

- Carboxylic acid hydrogen bonding : The -COOH group may participate in intermolecular hydrogen bonding networks, potentially forming dimeric structures in the solid state.

Table 1: Predicted crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic (P2₁/c) |

| Unit cell volume | ~550 ų |

| Hydrogen bond donors | 2 (COOH + NH) |

| Hydrogen bond acceptors | 5 (2×O=S=O, COOH) |

The absence of experimental diffraction patterns underscores the need for single-crystal growth studies using slow evaporation techniques in polar aprotic solvents like dimethylformamide.

Properties

IUPAC Name |

5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO4S2/c1-8-14(11,12)4-2-3(6(9)10)13-5(4)7/h2,8H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNHSGXIZPQGLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(SC(=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094550-30-7 | |

| Record name | 5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Reactions Analysis

5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or sulfides.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-carboxylic acid derivatives are widely explored due to their structural versatility. Below is a detailed comparison of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid with structurally or functionally related compounds:

Substituent Effects on Lipophilicity and Bioactivity

- 5-Bromo-4-(dimethylsulfamoyl)thiophene-2-carboxylic acid (CID 43245253): Molecular formula: C₇H₈BrNO₄S₂ Substituent: Dimethylsulfamoyl group (more lipophilic than methylsulfamoyl). Predicted clogP: Higher than the methylsulfamoyl analog due to additional methyl groups. Biological relevance: Increased lipophilicity may enhance membrane permeability but reduce solubility .

5-Bromo-4-methylthiophene-2-carboxylic acid (CID 21899459):

N-(4-Fluorophenyl)-amide thiophene-2-carboxylic acid (T3 from Hollósy et al.):

Physicochemical Properties

*Estimated using analogous compounds in and .

Key Findings

Lipophilicity-Bioactivity Relationship : Thiophene derivatives with sulfonamide or aryl amide groups exhibit higher clogP values, correlating with improved antiproliferative activity compared to simpler carboxylic acids or esters .

Synthetic Flexibility : Bromine at the 5-position enables further functionalization via cross-coupling (e.g., Suzuki reactions), as demonstrated in and .

Structural Stability : Planar thiophene cores with hydrogen-bonding substituents (e.g., carboxylic acids) enhance crystal packing and stability, critical for formulation .

Biological Activity

5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 292.15 g/mol. The structure features a bromine atom, a methylsulfamoyl group, and a carboxylic acid functional group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆BrNO₄S₂ |

| Molecular Weight | 292.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 54593568 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cancer progression. It has been shown to inhibit the dimerization of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that plays a critical role in oncogenesis.

Inhibition of STAT3

In vitro studies have demonstrated that this compound can effectively inhibit STAT3 dimerization, leading to reduced expression of STAT3-dependent genes. This mechanism is particularly relevant in the context of triple-negative breast cancer (TNBC), where STAT3 is often overactive.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines

In a study conducted at King's College London, various analogues of thiophene derivatives, including this compound, were screened for cytotoxicity against MDA-MB-231 (a TNBC cell line). The compound exhibited significant selective cytotoxicity with an IC50 value of approximately 4.45 µM, indicating its potential as an anti-cancer agent . -

In Vivo Tumor Growth Inhibition

Further research involving xenograft models demonstrated that administration of this compound resulted in notable tumor growth inhibition in mice bearing MDA-MB-231 tumors. This suggests that the compound not only inhibits cancer cell proliferation in vitro but also shows promise in vivo .

Research Findings

Recent findings highlight the following aspects regarding the biological activity of this compound:

- Enzyme Interaction : The compound interacts with various enzymes, modulating their activity and influencing metabolic pathways critical for cancer cell survival.

- Therapeutic Potential : Its ability to inhibit STAT3 suggests potential applications in targeted cancer therapies, especially for cancers characterized by aberrant STAT3 signaling.

Q & A

Basic: What are the most reliable synthetic routes for 5-bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the thiophene core:

- Step 1: Bromination at the 5-position using reagents like N-bromosuccinimide (NBS) in acetic acid or dichloromethane under controlled temperatures (0–25°C) to avoid over-bromination .

- Step 2: Introduction of the methylsulfamoyl group via sulfonation, often using chlorosulfonic acid followed by reaction with methylamine. Solvents like DMF or THF and bases (e.g., triethylamine) are critical for regioselectivity .

- Step 3: Carboxylic acid formation through hydrolysis of ester precursors (e.g., methyl esters) under acidic (HCl) or basic (NaOH) conditions .

Key Factors: Temperature control during bromination and stoichiometric precision in sulfamoylation are critical. Yields range from 40–70%, with impurities often arising from incomplete sulfonation or ester hydrolysis .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- NMR Spectroscopy:

- IR Spectroscopy: Strong absorption bands for S=O (1150–1300 cm⁻¹) and C=O (1680–1720 cm⁻¹) .

- Mass Spectrometry: Molecular ion peak [M+H]⁺ should match the theoretical mass (C₇H₇BrN₂O₄S₂: ~342.9 g/mol). Fragmentation patterns often include loss of COOH (44 amu) or Br (80 amu) .

Advanced: How does the methylsulfamoyl group influence reactivity in nucleophilic substitution compared to other sulfonamide derivatives?

The methylsulfamoyl group acts as a moderate electron-withdrawing group, activating the thiophene ring for electrophilic substitution at the 3-position. However, steric hindrance from the methyl group can reduce reactivity compared to bulkier sulfonamides.

- Case Study: In Suzuki-Miyaura coupling, the methylsulfamoyl group stabilizes the thiophene-Bpin intermediate but slows transmetallation compared to unsubstituted analogs. Yields drop by ~15% when paired with aryl halides .

- Contrast: Compared to phenylsulfonamides, the methyl group reduces π-π stacking interactions, affecting crystallinity and solubility in polar solvents .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Purity Issues: Residual solvents (e.g., DMF) or bromination byproducts (e.g., dibromo derivatives) can skew bioassay results. Validate purity via HPLC (>95%) and elemental analysis .

- Assay Conditions: Activity against kinase targets (e.g., EGFR) varies with buffer pH and reducing agents. For example, DTT can reduce disulfide bonds in the sulfonamide group, altering binding affinity .

Recommendation: Replicate assays under standardized conditions (e.g., pH 7.4 PBS, 1% DMSO) and cross-validate with orthogonal methods like SPR or ITC .

Basic: What computational tools are suitable for modeling the compound’s interaction with biological targets?

- Docking Software: AutoDock Vina or Schrödinger Suite for predicting binding poses with proteins (e.g., carbonic anhydrase IX). Focus on sulfonamide-Zn²⁺ interactions and thiophene π-stacking with hydrophobic pockets .

- DFT Calculations: Gaussian 16 for optimizing geometry and calculating electrostatic potential surfaces. The methylsulfamoyl group’s electron-deficient region enhances hydrogen bonding with catalytic residues .

Advanced: What strategies mitigate degradation during long-term storage?

- Degradation Pathways: Hydrolysis of the sulfonamide group in humid environments or light-induced debromination.

- Stabilization Methods:

Basic: How does this compound compare structurally and functionally to analogs like 5-bromo-4-(dimethylsulfamoyl)thiophene-2-carboxylic acid?

Advanced: What chromatographic methods optimize purification post-synthesis?

- Reverse-Phase HPLC: Use a C18 column with gradient elution (ACN:H₂O + 0.1% TFA). Retention time: ~8.2 min .

- Troubleshooting: If sulfonamide decomposition occurs, switch to a neutral buffer (e.g., ammonium acetate) and lower column temperature to 4°C .

Basic: What are the primary applications in medicinal chemistry?

- Lead Compound: Used in fragment-based drug discovery for kinase inhibitors (e.g., targeting JAK2 or BRAF mutants) .

- Prodrug Development: Ester derivatives (e.g., ethyl esters) enhance bioavailability by masking the carboxylic acid .

Advanced: How can in silico toxicity prediction models guide preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.